Filixic acid ABA

Übersicht

Beschreibung

Filixic acid ABA is a natural product isolated from driedopteris crassirhizoma Nakai . It has a molecular weight of 612.63 . It exhibits inhibitory effects on neuraminidase of influenza virus H5N1 . It is also a molluscicidal agent against B. peregrina adult snails .

Molecular Structure Analysis

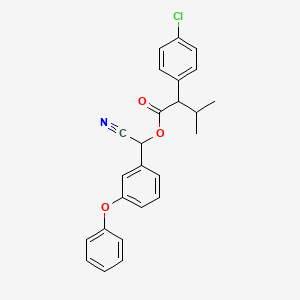

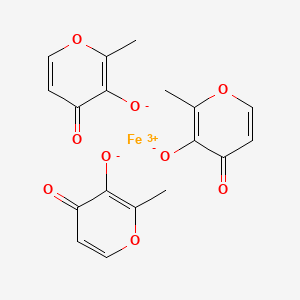

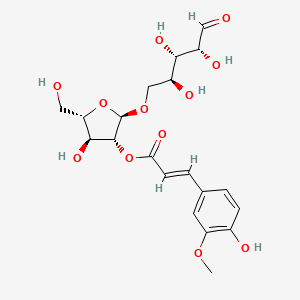

The molecular structure of Filixic acid ABA is represented by the formula C32H36O12 . The IUPAC name is 2-acetyl-6-{3-[(5-acetyl-2,4-dihydroxy-3,3-dimethyl-6-oxo-1,4-cyclohexadien-1-yl)methyl]-5-butyryl-2,4,6-trihydroxybenzyl}-3,5-dihydroxy-4,4-dimethyl-2,5-cyclohexadien-1-one .Physical And Chemical Properties Analysis

Filixic acid ABA has a molecular weight of 612.62 . Its exact mass is 612.22 . The compound is a sesquiterpene with an α,β-unsaturated ketone in the ring and a conjugated diene side-chain .Wissenschaftliche Forschungsanwendungen

1. Chemistry and Biological Activity

Filixic acid ABA, along with its analogs, has been extensively studied for its biological activities and chemical properties. Significant advancements have been made in understanding the chemistry of ABA and its catabolites. Novel bioactive catabolites and analytical methods for profiling ABA and its catabolites have been developed, highlighting its potential in natural products chemistry and horticultural applications (Zaharia et al., 2005).

2. Antiviral Properties

Recent studies have identified the antiviral properties of filixic acid ABA. It has been found to inhibit the main protease of SARS-CoV-2, suggesting potential in treating coronavirus infections, including COVID-19. This discovery points to the broad-spectrum anticoronaviral activity of filixic acid ABA and its analogs (Jin et al., 2022).

3. Plant Growth and Stress Response

Abscisic acid, including filixic acid ABA, is known to play a crucial role in plant growth regulation and stress response. It is involved in processes like seed dormancy, water relation regulation, and response to environmental stressors. Understanding the role of ABA in plants has led to insights into its potential applications in agriculture and horticulture (Koornneef et al., 1984).

4. Therapeutic Potential in Human Diseases

ABA has been shown to have therapeutic potential in various human diseases. For instance, it can ameliorate inflammation in conditions like inflammatory bowel disease (IBD) and liver fibrosis. These findings suggest that filixic acid ABA could be a potential therapeutic agent in treating these conditions (Guri et al., 2010), (Chen et al., 2020).

5. Role in Photoprotection and Stress Resistance

ABA, including filixic acid ABA, has been linked to enhanced tolerance of photosystem II toward light stress-triggered photoinhibition in plants. This discovery has implications for its use in improving plant resilience to environmental stress (Yang et al., 2006).

Safety And Hazards

Filixic acid ABA should be handled with care. Contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided. Prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse. After handling, thorough washing is recommended .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-acetyl-4-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O12/c1-8-9-18(35)21-23(37)14(10-16-25(39)19(12(2)33)29(43)31(4,5)27(16)41)22(36)15(24(21)38)11-17-26(40)20(13(3)34)30(44)32(6,7)28(17)42/h36-42H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSLYJLZKAMWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Filixic acid ABA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)